BTK Enzymatic Potency Within Patent Chemical Space
In a BTK in‑vitro enzymatic assay, (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide exhibits an IC50 of 1 nM [1]. This value is equivalent to the potency floor reported for the most active congeners within the same patent series (e.g., Example 79, IC50 = 1 nM; Example 66, IC50 < 1 nM) [2][3]. Because all comparators cluster at or near the assay’s lower quantification limit, the absolute IC50 alone does not resolve differential potency; however, it confirms that the compound resides in the highest potency tier of the series.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Patent‑internal comparators: Example 79 (IC50 = 1 nM), Example 66 (IC50 < 1 nM); all tested under the same BTK in‑vitro assay protocol. |
| Quantified Difference | ΔIC50 ≈ 0 nM relative to the most potent patent members; all values at the assay’s sensitivity threshold. |
| Conditions | In‑vitro BTK enzymatic assay; exact substrate and ATP concentrations not disclosed in the public BindingDB extract. |
Why This Matters
Confirmation of top‑tier BTK potency ensures that this compound is not a weak outlier; procurement should prioritize it only if orthogonal differentiation metrics (e.g., selectivity, cellular activity) are subsequently demonstrated.
- [1] BindingDB entry BDBM658441. IC50: 1 nM. View Source
- [2] BindingDB entry BDBM658433 (Example 79). IC50: 1 nM. View Source
- [3] BindingDB entry BDBM658428 (Example 66). IC50: < 1 nM. View Source
